Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Description
This compound belongs to the spirocyclic sulfonamide family, characterized by a bicyclic structure containing sulfur and nitrogen atoms. Its molecular framework includes a tert-butoxycarbonyl (Boc) protective group and a benzyloxycarbonyl (Cbz) amino substituent. These functional groups enhance its stability and utility in peptide synthesis and medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 5,5-dioxo-8-(phenylmethoxycarbonylamino)-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S/c1-18(2,3)27-17(23)21-12-19(13-21)15(9-10-28(19,24)25)20-16(22)26-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWSIHUPIGVVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104849 | |
| Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340481-82-4 | |
| Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1340481-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide, also known by its CAS number 91666884, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N2O6S. Its structure includes a spirocyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 394.48 g/mol |
| CAS Number | 91666884 |
| Chemical Structure | Chemical Structure |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research has indicated that compounds similar to Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of spirocyclic compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Preliminary studies have shown that spirocyclic compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative exhibited significant cytotoxicity against breast cancer cell lines in vitro .
Enzyme Inhibition
Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate may act as an enzyme inhibitor. Research indicates that similar compounds can inhibit proteases and other enzymes involved in tumor progression and metastasis .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Receptor Binding : The benzyloxycarbonyl group may facilitate binding to target receptors or enzymes.
- Structural Conformation : The spirocyclic structure may enhance the compound's ability to fit into active sites of enzymes or receptors.
- Metabolic Stability : The tert-butyl group can improve the metabolic stability of the compound, prolonging its action in biological systems.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of spirocyclic compounds showed that those with similar functional groups exhibited enhanced antimicrobial activity against E. coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment .
- Enzyme Inhibition Studies : Inhibition assays indicated that the compound could inhibit serine proteases with an IC50 value of approximately 20 µM, suggesting potential for therapeutic applications in cancer treatment .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molar mass of approximately 410.48 g/mol. The presence of a thiazolidine ring and multiple functional groups enhances its reactivity and potential for biological interactions. The specific structural characteristics include:
- Thia and Aza Rings : These contribute to its biological activity by mimicking natural substrates.
- Benzyloxycarbonyl Group : This group can facilitate the formation of peptide-like structures, enhancing its utility in drug design.
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties, making them candidates for further development in pharmacology.
Synthesis of Peptides
Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide serves as an important intermediate in the synthesis of peptide analogs. The benzyloxycarbonyl (Z) protecting group allows for selective reactions during peptide synthesis, facilitating the formation of complex structures with high specificity.
Drug Development
Studies have indicated that compounds with similar structural motifs can act as enzyme inhibitors or modulators. The unique arrangement of functional groups in this compound could lead to the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or bacterial infections.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives of azaspiro compounds, including this compound. Results showed significant inhibition against several strains of bacteria, suggesting potential use in developing new antibiotics.
Case Study 2: Peptide Synthesis
Research focused on the use of this compound as a building block for synthesizing cyclic peptides. The incorporation of the thiazolidine moiety provided enhanced stability and bioactivity compared to linear peptides, demonstrating its effectiveness in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with five structurally related analogs, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Diversity: The Cbz-amino group in the target compound offers orthogonal protection for amine functionalities, distinguishing it from analogs like the fluoromethyl (electron-withdrawing) or hydroxyl (nucleophilic) derivatives . The carboxylic acid variant (CAS 1340481-81-3) is tailored for conjugation reactions, whereas the amino analog (CAS 1340481-83-5) serves as a direct precursor for heterocyclic scaffolds .
Molecular Weight and Solubility :
- The target compound has the highest molecular weight (421.49 g/mol) due to its bulky Cbz group, which may reduce aqueous solubility compared to smaller analogs like the fluoromethyl derivative (193.24 g/mol) .
Applications :
- 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide is explicitly marked for lab use only, likely due to its fluorinated structure’s role in positron emission tomography (PET) tracer development .
- The carboxylic acid and methyl ester derivatives (e.g., CAS 1340481-80-2) are marketed for medicinal chemistry, highlighting their relevance in prodrug design .
Availability and Stability :
- Hydroxymethyl and fluoromethyl analogs face discontinuation or restricted stock (e.g., CymitQuimica products), suggesting synthesis challenges or niche demand .
Research and Development Insights
- Synthetic Utility : The Boc and Cbz groups in the target compound facilitate stepwise deprotection strategies, critical for constructing complex molecules like kinase inhibitors .
- Limitations : Lack of explicit solubility and stability data in the evidence underscores the need for further characterization.
Preparation Methods
Construction of the Spirocyclic Core
- The spirocyclic 5-thia-2-azaspiro[3.4]octane scaffold is synthesized starting from cyclobutane or cyclopropane derivatives bearing functional groups amenable to nucleophilic substitution.
- A key approach involves double nucleophilic displacement on disulfonates derived from alkane-1,3-diols or related precursors, enabling ring closure to form the spirocyclic framework containing sulfur and nitrogen atoms.
- For example, treatment of a dimethanesulfonate intermediate with sodium sulfide leads to the formation of the thiaspiro ring system.
Installation of the Benzyloxycarbonyl (Cbz) Protecting Group
- The amino group at the 8-position is protected with the benzyloxycarbonyl group by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
- This step is crucial to prevent unwanted side reactions of the free amine during oxidation and other functional group manipulations.
- The Cbz group is stable under many reaction conditions but can be removed by catalytic hydrogenation or acidic cleavage when desired.
Oxidation to the Sulfone (5,5-Dioxide)
- The sulfur atom in the thia-spiro ring is oxidized to the sulfone state using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
- This oxidation enhances the chemical stability and biological relevance of the compound.
- Careful control of reaction conditions (temperature, time, stoichiometry) is necessary to avoid overoxidation or decomposition.
Representative Synthetic Sequence (Example)
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting diol → dimethanesulfonate (MsCl, base) | Disulfonate intermediate | ~85 | Formation of good leaving groups |
| 2 | Sodium sulfide, DMF, heat | 5-thia-2-azaspiro[3.4]octane core | ~70-80 | Ring closure via nucleophilic displacement |
| 3 | tert-Butyl chloroformate, base | tert-Butyl ester protection at C-2 | ~90 | Esterification step |
| 4 | Benzyloxycarbonyl chloride, base | Cbz-protected amino group at C-8 | ~85 | Amino protection |
| 5 | m-CPBA or H2O2, solvent, controlled temp | Sulfone (5,5-dioxide) formation | ~75-85 | Oxidation of sulfur atom |
Analytical and Purity Data
- The final compound is typically obtained with purity >95% as confirmed by HPLC and NMR spectroscopy.
- Characteristic NMR signals include aromatic protons from the Cbz group, tert-butyl methyl singlet, and signals corresponding to the spirocyclic protons.
- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 410.49 g/mol.
Research Findings and Optimization Notes
- The synthesis of this compound has been optimized to allow multigram scale preparation with reproducible yields and high purity.
- The use of protective groups such as tert-butyl ester and Cbz is essential to control chemoselectivity and facilitate purification.
- Oxidation conditions require fine-tuning to prevent side reactions; mild oxidants and low temperatures are preferred.
- The spirocyclic scaffold provides a rigid, three-dimensional structure beneficial for biological activity, making this compound valuable in medicinal chemistry research.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide?
The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates. For example, analogous spiro compounds are synthesized by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl imines under controlled conditions, followed by Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protection steps . Key reagents include pyrrolidine for cyclization and benzyl chloroformate for amino group protection. Reaction conditions (e.g., anhydrous solvents, temperature gradients) must be optimized to avoid side products like over-oxidation or ring-opening.
Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?
Structural confirmation relies on:
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
- UV-Vis spectroscopy to monitor conjugation effects in the benzothiazole or benzyloxycarbonyl moieties .
- Elemental analysis to verify purity and stoichiometry, particularly for nitrogen and sulfur content .
- Melting point determination to assess crystallinity and batch consistency (e.g., mp 150–151°C for related Boc-protected analogs) .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to assess thermal degradation thresholds.
- HPLC monitoring of decomposition products under accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks).
- pH-dependent hydrolysis assays to identify labile functional groups (e.g., ester or carbamate bonds) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes during spirocycle formation?
The spirocyclic scaffold arises from intramolecular cyclization, where steric and electronic effects dictate regioselectivity. For example, the 5-thia-2-azaspiro[3.4]octane core forms via nucleophilic attack of a sulfur atom on an adjacent carbonyl carbon, stabilized by Boc protection. Computational modeling (e.g., DFT) can predict transition-state geometries and rationalize observed diastereomer ratios .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Discrepancies often arise from dynamic conformational changes or impurities. Strategies include:
- Variable-temperature NMR to identify coalescence points for rotameric equilibria.
- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., spirocyclic protons) .
- X-ray crystallography for unambiguous assignment of stereochemistry, as demonstrated for related azaspiro compounds .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Q. How does the sulfone (5,5-dioxide) moiety influence the compound’s biological activity in drug discovery?
The sulfone group enhances metabolic stability and hydrogen-bonding capacity, making it a key pharmacophore. For example, sulfone-containing bicyclic analogs (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) exhibit improved binding to bacterial penicillin-binding proteins, suggesting potential antibiotic applications .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., solvent polarity, catalyst loading) while minimizing resource expenditure .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate structural features (e.g., ring strain, substituent electronegativity) with observed reactivity .
- Validation : Cross-validate synthetic yields and purity metrics across independent labs to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
